In-Depth Technical Guide on 5-Amino-6-methylindolizine-7-carbonitrile: Molecular Architecture, Synthesis, and Pharmacological Potential
In-Depth Technical Guide on 5-Amino-6-methylindolizine-7-carbonitrile: Molecular Architecture, Synthesis, and Pharmacological Potential
Executive Summary
The indolizine scaffold—a 10-π electron fused bicyclic system—represents a privileged pharmacophore in modern drug discovery. Among its densely functionalized derivatives, 5-Amino-6-methylindolizine-7-carbonitrile (CAS: 1686160-60-0) stands out due to its unique electronic topology and steric profile[1]. This whitepaper provides an authoritative, deep-dive analysis of its chemical properties, mechanistic synthesis pathways, and pharmacological applications. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical molecular dynamics and practical, self-validating benchtop protocols.
Molecular Architecture and Physicochemical Properties
The core of 5-Amino-6-methylindolizine-7-carbonitrile consists of a pyrrole ring fused to a pyridine ring via a bridging nitrogen atom. This creates a highly conjugated, planar, and electron-rich aromatic system. The specific substitution pattern on the pyridine-derived hemisphere (positions 5, 6, and 7) dictates its chemical reactivity and biological binding affinity[2].
-
5-Amino Group (-NH₂): Acts as a strong electron-donating group (EDG) via resonance, pushing electron density into the bicyclic core. Crucially, it serves as a primary hydrogen-bond donor, anchoring the molecule within hydrophilic enzymatic pockets.
-
6-Methyl Group (-CH₃): Provides a localized steric bulk and hydrophobic interaction point, optimizing the molecule's rotational entropy when binding to target proteins.
-
7-Carbonitrile Group (-C≡N): A powerful electron-withdrawing group (EWG) that stabilizes the electron-rich indolizine core against oxidative degradation. It acts as a strict hydrogen-bond acceptor and lowers the overall pKa of the system, enhancing metabolic stability.
Quantitative Data Summary
To facilitate lead optimization and computational modeling, the core physicochemical properties are summarized below:
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C₁₀H₉N₃ | Defines the highly nitrogenous, dense heterocyclic core. |
| Molecular Weight | 171.20 g/mol | Highly optimal for small-molecule drug likeness (Lipinski's Rule of 5). |
| CAS Registry Number | 1686160-60-0 | Unique identifier for structural verification and sourcing[1]. |
| H-Bond Donors | 1 (-NH₂ group) | Facilitates anchoring in target enzyme active sites. |
| H-Bond Acceptors | 2 (-CN, Bridgehead N) | Enhances target binding affinity via dipole-dipole interactions. |
| Electronic Nature | 10-π system | Imparts strong intrinsic fluorescence, useful for in vitro cellular imaging[3]. |
Synthetic Methodologies and Mechanistic Pathways
The synthesis of highly substituted indolizines circumvents traditional, harsh condensation methods (e.g., the Tschitschibabin reaction) in favor of regioselective 1,3-dipolar cycloadditions [4]. By utilizing a properly substituted pyridine precursor (such as 2-amino-3-methyl-4-cyanopyridine), the complex substitution pattern is pre-installed before the bicyclic core is closed.
Mechanistic Causality
The reaction is driven by the formation of a highly reactive pyridinium ylide . When the pyridine nitrogen is quaternized by an α-haloketone, the adjacent methylene protons become highly acidic. Deprotonation yields a 1,3-dipole that readily undergoes a [3+2] cycloaddition with electron-deficient alkynes. The thermodynamic sink of this reaction is the subsequent oxidative aromatization, which restores the 10-π electron system[5].
Mechanistic workflow for the 1,3-dipolar cycloaddition synthesis of the indolizine core.
Pharmacological Profiling and Target Interactions
Indolizine-carbonitrile derivatives are extensively documented for their potent biological activities, particularly as antimicrobial, antifungal, and anti-inflammatory agents[3]. The structural homology between indolizine and the indole ring of tryptophan allows these molecules to act as competitive inhibitors in various enzymatic pathways.
Target: Bacterial Protein Tyrosine Phosphatases (PTPs)
Recent studies highlight the efficacy of indolizine-carbonitriles in inhibiting virulence factors such as MPtpB (Mycobacterium tuberculosis protein tyrosine phosphatase B)[5]. The 5-amino and 7-carbonitrile groups act as a "pharmacophoric pincer," forming critical hydrogen bonds with the catalytic cleft of the phosphatase. By blocking MPtpB, the indolizine prevents the pathogen from downregulating the host macrophage's PI3K/Akt signaling pathway, thereby restoring the host's immune clearance mechanisms.
Pharmacological signaling pathway illustrating MPtpB inhibition by the indolizine scaffold.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following protocol details the synthesis of the 5-Amino-6-methylindolizine-7-carbonitrile scaffold using a self-validating methodology. Each step includes built-in analytical checkpoints to confirm causality and reaction success, adapted from [5].
Phase 1: Pyridine Quaternization
-
Rationale: Activation of the pyridine nitrogen lowers the LUMO energy, priming the molecule for ylide generation.
-
Procedure: Dissolve 2-amino-3-methyl-4-cyanopyridine (1.0 eq) in anhydrous acetonitrile. Add an α-haloketone (e.g., 2-bromoacetophenone, 1.1 eq). Reflux the mixture under an inert argon atmosphere for 4–6 hours.
-
Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). The nucleophilic attack forms a highly polar pyridinium salt that will remain at the baseline (Rf ≈ 0.0 in 100% EtOAc). ¹H-NMR validation will show a distinct downfield shift of the pyridine aromatic protons (>8.5 ppm) due to the localized positive charge.
Phase 2: Ylide Generation and [3+2] Cycloaddition
-
Rationale: Deprotonation of the α-methylene group generates the 1,3-dipole, which rapidly traps the alkyne.
-
Procedure: Cool the reaction vessel to 0 °C. Dropwise, add triethylamine (1.5 eq) to act as a non-nucleophilic base, followed immediately by the electron-deficient alkyne (1.2 eq). Subject the flask to ultrasound irradiation at room temperature for 12 hours.
-
Self-Validation Checkpoint: The transient pyridinium ylide is deeply colored (typically deep red or purple). The gradual disappearance of this intense color into a pale yellow/brown solution indicates the successful consumption of the ylide via cycloaddition.
Phase 3: Oxidative Aromatization
-
Rationale: The primary cycloadduct lacks full aromaticity. Oxidation provides the thermodynamic driving force to yield the stable 10-π indolizine.
-
Procedure: Introduce a mild oxidant (e.g., MnO₂, 2.0 eq) directly into the one-pot mixture and stir for 2 hours. Filter the crude mixture through a Celite pad, concentrate under reduced pressure, and purify via silica gel flash chromatography.
-
Self-Validation Checkpoint: The restoration of aromaticity induces strong intrinsic fluorescence under 365 nm UV light. LC-MS analysis must confirm the exact mass corresponding to the fully dehydrogenated product (m/z 172.2 [M+H]⁺).
References
-
Sadowski, B., Klajn, J., & Gryko, D. T. (2016). "Recent advances in the synthesis of indolizines and their π-expanded analogues." Organic & Biomolecular Chemistry, 14(33), 7804-7828. Available at:[Link]
-
Faghih-Mirzaei, E., et al. (2018). "Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents." Iranian Journal of Pharmaceutical Research, 17(3), 883–895. Available at:[Link]
-
Sharma, P., et al. (2017). "Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties." Journal of Basic and Clinical Pharmacy. Available at: [Link]
-
Der Pharma Chemica (2021). "Indolizine- A Privileged Biological Scaffold." Der Pharma Chemica Journal. Available at:[Link]
Sources
- 1. 1686160-60-0 Cas No. | 5-Amino-6-methylindolizine-7-carbonitrile | Apollo [store.apolloscientific.co.uk]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]
